3-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid
Description
Properties
IUPAC Name |
3-(6-iodo-2-methyl-4-oxoquinazolin-3-yl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11IN2O3/c1-9-18-14-6-5-11(17)8-13(14)15(20)19(9)12-4-2-3-10(7-12)16(21)22/h2-8H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJDKXRIFKBZSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid typically begins with the construction of the quinazolinone core. This involves a multi-step process starting from readily available aromatic amines and aldehydes. Iodination is achieved using iodine or iodine monochloride under controlled conditions.
Key steps:
Formation of the quinazolinone ring: : Utilizing amine and aldehyde precursors.
Iodination: : Using reagents such as iodine or iodine monochloride.
Attachment of benzoic acid moiety: : Coupling reactions to introduce the benzoic acid group.
Industrial Production Methods: Industrial production scales up the laboratory synthesis, employing large-scale reactors and continuous flow techniques. Optimization of reaction conditions such as temperature, solvent, and reactant concentration ensures higher yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically affecting the quinazolinone core.
Reduction: : Reduction may involve the nitro or carbonyl groups.
Substitution: : The iodo-substituent allows for various nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Use of agents like potassium permanganate or chromium trioxide.
Reduction: : Employing reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Reactions involving nucleophiles such as thiols, amines, or alkoxides.
Major Products
Oxidation: : Produces oxidized derivatives with altered electronic properties.
Reduction: : Leads to reduced forms with potential changes in bioactivity.
Substitution: : Yields substituted derivatives, expanding its chemical diversity.
Scientific Research Applications
In Chemistry
Serves as a building block for synthesizing more complex molecules.
Studied for its unique electronic and steric properties.
In Biology
Explored for its interaction with biological macromolecules.
Potential use as a biochemical probe.
In Medicine
Investigated for its potential as an anticancer agent due to the presence of the quinazolinone core, known for its biological activities.
Studied for its antimicrobial properties.
In Industry
Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
3-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid exerts its effects by interacting with specific molecular targets. The mechanism often involves binding to enzymes or receptors, disrupting normal cellular processes.
Molecular Targets and Pathways
Enzymes: : Inhibits or modulates the activity of key enzymes involved in cell growth and division.
Receptors: : May interact with cellular receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazolinone derivatives with benzoic acid substituents exhibit diverse pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects. Below is a detailed comparison of structurally related compounds:
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
Substituent Effects on Bioactivity: Iodo vs. Styryl vs. Methyl Chains: Styryl-substituted analogs (e.g., QNZ) exhibit π-π stacking with aromatic residues in enzyme active sites, while the 2-methyl group in the target compound reduces steric hindrance, favoring enzyme inhibition .
Synthetic Efficiency: The target compound employs traditional POCl₃-mediated methods, whereas bis-quinazolinones () utilize green chemistry (deep eutectic solvents and ball-milling), reducing purification steps .
Biological Targets: Antimicrobial Activity: Peptide derivatives of the target compound show activity against multidrug-resistant microbes, while QNZ is studied in MRSA via SauPBP2a binding .
Data Limitations
- Biological activities of styryl-substituted analogs are better characterized than iodinated derivatives .
Biological Activity
3-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the quinazolinone family, which has been studied for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article provides an overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid can be represented as follows:
This compound features a quinazolinone core substituted with a benzoic acid moiety and an iodine atom, which may influence its biological activity.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of quinazolinones. The introduction of iodine into the structure has been shown to enhance the antibacterial activity against various strains of bacteria. For instance, a study reported that derivatives of iodinated quinazolinones exhibited significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity of Iodinated Quinazolinones
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| 3-(6-Iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid | MRSA | 20 |
| 6-Iodoquinazolone | E. coli | 15 |
| 5-Iodoquinazolone | P. aeruginosa | 18 |
Anti-inflammatory Activity
Quinazolinone derivatives have also been noted for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines has been demonstrated in vitro. A study showed that compounds with similar structures reduced the expression of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .
Table 2: Anti-inflammatory Effects of Quinazolinone Derivatives
| Compound | Cytokine Inhibition (%) | Concentration (µM) |
|---|---|---|
| 3-(6-Iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid | TNF-alpha: 70% | 10 |
| Similar Quinazolone | IL-6: 65% | 10 |
Anticancer Activity
The anticancer potential of quinazolinones has gained attention in recent years. Research indicates that 3-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid may induce apoptosis in cancer cell lines through the modulation of signaling pathways such as the PI3K/Akt pathway. A study highlighted that this compound significantly inhibited cell proliferation in breast cancer cells .
Case Study: Anticancer Effects
A recent investigation into the effects of this compound on MCF-7 breast cancer cells revealed:
- IC50 Value : 12 µM
- Mechanism : Induction of apoptosis via caspase activation.
Q & A
Q. What are the optimal synthetic routes for 3-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid, and how do reaction conditions influence yield?
Answer : The synthesis typically involves cyclization of 2-amino-5-iodobenzoic acid derivatives with acetic anhydride to form the quinazolinone core, followed by coupling with a benzoic acid moiety. Key steps include:
- Cyclization : Heating 2-amino-5-iodo-2-methylbenzoic acid with acetic anhydride at 80–100°C to form the 4-oxoquinazolinone intermediate .
- Coupling : Using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to attach the benzoic acid group.
- Optimization : Reaction time, solvent polarity (e.g., DMF vs. THF), and temperature must be controlled to minimize side products. Yields range from 50–70% based on purity of intermediates .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the iodo and methyl substituents. For example, the methyl group at position 2 appears as a singlet near δ 2.85 ppm in DMSO-d6 .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological assays) .
- Mass Spectrometry : High-resolution MS (ESI) verifies molecular ion peaks (e.g., [M-H] at m/z 395.93) .
Q. What are the solubility profiles of this compound in common solvents, and how do they affect assay design?
Answer : The compound is sparingly soluble in aqueous buffers but dissolves in DMSO or DMF (10–20 mM stock solutions). For cell-based assays, dilute to ≤0.1% DMSO to avoid cytotoxicity. Solubility in ethanol or methanol is limited (<1 mM), necessitating sonication for homogeneous dispersion .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Answer : Discrepancies often arise from:
- Assay Variability : Differences in cell lines (e.g., MDA-MB-231 vs. HeLa) or endpoint measurements (MTT vs. ATP luminescence). Standardize protocols using validated cell models and include positive controls (e.g., doxorubicin) .
- Metabolic Stability : Check for species-specific metabolism (e.g., murine vs. human liver microsomes) using LC-MS/MS to quantify parent compound degradation .
- Structural Confirmation : Re-characterize batches via X-ray crystallography to rule out polymorphic forms affecting activity .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the quinazolinone core?
Answer :
- Substituent Scanning : Replace the 6-iodo group with bromo or nitro groups to evaluate halogen-dependent target binding .
- Scaffold Hybridization : Fuse the benzoic acid moiety with known pharmacophores (e.g., sulfonamides) to enhance kinase inhibition. For example, sulfonamide hybrids showed improved IC values against EGFR (1.2 µM vs. 8.5 µM for parent compound) .
- Molecular Docking : Use AutoDock Vina to predict interactions with ATP-binding pockets in kinases like HER2. Validate with mutagenesis studies (e.g., K753A mutations in HER2) .
Q. How should researchers design experiments to differentiate between on-target and off-target effects in vitro?
Answer :
- CRISPR Knockout Models : Generate target gene (e.g., EGFR)-KO cell lines and compare dose-response curves with wild-type cells .
- Chemical Proteomics : Use immobilized compound analogs for pull-down assays coupled with LC-MS/MS to identify interacting proteins .
- Kinase Profiling Panels : Test against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to quantify selectivity .
Q. What in vivo models are most suitable for evaluating pharmacokinetics and toxicity?
Answer :
- Rodent Models : Use Sprague-Dawley rats for PK studies (IV/PO dosing, plasma collection at 0–24h). The compound’s short half-life (~2h) necessitates sustained-release formulations .
- Zebrafish Embryotoxicity Assay : Assess developmental toxicity (LC > 50 µM indicates low risk) .
- Tissue Distribution : Radiolabel the compound with I for quantitative biodistribution via gamma counting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
